2-(4-ethyl-1-piperazinyl)pyrimidine
CAS No.:
Cat. No.: VC8477155
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N4 |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 2-(4-ethylpiperazin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C10H16N4/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-10/h3-5H,2,6-9H2,1H3 |
| Standard InChI Key | NMGAABCQJFERQI-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=NC=CC=N2 |
| Canonical SMILES | CCN1CCN(CC1)C2=NC=CC=N2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
2-(4-Ethyl-1-piperazinyl)pyrimidine consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) linked to a piperazine moiety at the 2-position. The piperazine group is further substituted with an ethyl group at one of its nitrogen atoms, enhancing lipophilicity and influencing molecular interactions .
Key Structural Features:
-
Pyrimidine Core: Contributes to planar aromaticity and hydrogen-bonding capabilities via nitrogen lone pairs.
-
Piperazine Linker: Provides conformational flexibility and basicity due to its two tertiary amine groups.
-
Ethyl Substituent: Modulates solubility and membrane permeability by increasing hydrophobic character .
The ethyl group elevates the boiling point compared to unsubstituted piperazine derivatives (e.g., 2-(1-piperazinyl)pyrimidine boils at 277°C) . The pKa of the piperazine nitrogen is slightly reduced due to the electron-donating ethyl group, favoring protonation under physiological conditions .
Synthetic Methodologies
Optimized Protocols
Recent advancements employ microwave-assisted synthesis to reduce reaction times. For instance, Martyn et al. achieved 85% yield in Boc-protected intermediates by using microwave irradiation at 150°C for 30 minutes . Deprotection and functionalization steps (e.g., sulfonamidation) further modify the piperazine ring .
Applications in Materials Science
Boronic Acid Derivatives
B-[2-(4-Ethyl-1-piperazinyl)-5-pyrimidinyl]boronic acid, a derivative, forms reversible bonds with diols, enabling use in glucose sensing and polymer crosslinking . The ethyl group stabilizes the boronate ester complex by reducing steric hindrance .
Future Directions
Drug Development
Optimizing substituents on the pyrimidine and piperazine rings could improve target selectivity. For example, fluorine substitution at the pyrimidine 5-position may enhance metabolic stability .
Computational Modeling
In silico studies (e.g., molecular docking) could predict binding modes with viral proteases or neurotransmitter receptors, guiding synthetic efforts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume